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Introduction
Organoid technology represents a significant advancement in preclinical drug development and

toxicology, offering three-dimensional, self-organizing models that closely recapitulate the

physiology of human organs.[1][2][3][4] This document provides detailed application notes and

protocols for the use of phenothiazine derivatives in organoid models. While specific research

on aminopromazine in organoids is not currently available in the published literature, this

report uses the extensively studied phenothiazine, chlorpromazine (CPZ), as a representative

compound to illustrate the application and methodologies in a cholangiocyte organoid model.[1]

[2][5] These protocols can be adapted for the investigation of aminopromazine and other

related compounds.

Chlorpromazine, a first-generation antipsychotic, is known to carry a risk of drug-induced liver

injury (DILI), particularly cholestatic damage to the bile ducts.[2][6] Recent studies have utilized

intrahepatic cholangiocyte organoids (ICOs) to model CPZ-induced bile duct injury, providing

valuable mechanistic insights into its toxicity.[1][2][5] This model allows for the investigation of

dose- and time-dependent toxicity, barrier function disruption, oxidative stress, and changes in

transporter expression.[1][2]
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Quantitative Data Summary
The following tables summarize the quantitative data from studies of chlorpromazine in

differentiated cholangiocyte-like cell organoids (CLCOs).

Table 1: Cytotoxicity of Chlorpromazine (CPZ) in Cholangiocyte-Like Cell Organoids (CLCOs)

Condition Time Point IC50 Value (µM) Assay Used

CPZ alone 72 hours 52.8 AlamarBlue

CPZ + Bile Acid

Cocktail
72 hours 63.5 AlamarBlue

CPZ alone 72 hours 56.4 LDH Release

CPZ + Bile Acid

Cocktail
72 hours 67.2 LDH Release

Data extracted from a study on CPZ-induced bile duct injury in cholangiocyte organoids.[2] A

30 µM concentration was found to be non-cytotoxic at 24 hours but decreased viability at 72

hours and was used for subsequent mechanistic experiments.

Table 2: Effect of Chlorpromazine (CPZ) on Gene Expression in CLCOs
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Gene Target Function Condition
Fold Change vs.
Control

Barrier Function

TJP1 (ZO-1) Tight Junction Protein CPZ (30 µM, 72h) Decreased

CDH1 (E-cadherin)
Adherens Junction

Protein
CPZ (30 µM, 72h) Decreased

LOXL2
Extracellular Matrix

Formation
CPZ (30 µM, 72h) Decreased

Bile Acid Transporters

ABCC3 Basolateral Efflux CPZ (30 µM, 72h) Decreased

SLC51A Basolateral Efflux CPZ (30 µM, 72h) Decreased

SLC51B Basolateral Efflux CPZ (30 µM, 72h) Decreased

ABCB1 Basolateral Efflux CPZ (30 µM, 72h) Decreased

Summary of findings from Wang et al., where CPZ exposure led to a significant reduction in the

expression of genes crucial for maintaining monolayer integrity and bile acid transport.[1][2]

Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Chlorpromazine-
Induced Cholangiocyte Injury
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Caption: Proposed mechanism of CPZ-induced injury in cholangiocyte organoids.

Experimental Workflow for Assessing Drug Toxicity in
Organoids
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Phase 1: Organoid Culture & Differentiation

Phase 2: Drug Treatment

Phase 3: Endpoint Analysis
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Caption: General workflow for testing phenothiazine toxicity in organoids.

Experimental Protocols
Protocol 1: Culture and Differentiation of Intrahepatic
Cholangiocyte Organoids (ICOs)
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This protocol is adapted from methodologies used for establishing and differentiating human

cholangiocyte organoids.[2][3][7]

Materials:

Human liver tissue (biopsy)

Digestion Buffer (e.g., Collagenase/Dispase solution)

Basal Culture Medium (Advanced DMEM/F12)

Expansion Medium (Basal medium supplemented with Noggin, R-spondin, EGF, FGF10,

Gastrin, N-acetylcysteine, B27 supplement)

Differentiation Medium (Basal medium supplemented with FGF10, NAC, B27, ITS Premix)

Matrigel (growth factor reduced)

Cell recovery solution (e.g., TrypLE)

Culture plates (24-well or 48-well)

Procedure:

Isolation: Mince the liver tissue and digest with an appropriate enzyme cocktail at 37°C to

isolate intrahepatic bile duct fragments.

Seeding: Resuspend the isolated fragments or cells in cold Matrigel and seed 40-50 µL

domes in the center of pre-warmed 24-well plate wells.

Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.

[7]

Expansion: Overlay each dome with 500 µL of Expansion Medium. Culture at 37°C, 5% CO₂,

changing the medium every 2-3 days.

Passaging: Once organoids are large and dense (typically 7-10 days), mechanically or

enzymatically dissociate them. Re-plate the fragments in fresh Matrigel at a 1:3 to 1:4 ratio.
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[8]

Differentiation: For experiments, switch confluent organoid cultures from Expansion Medium

to Differentiation Medium for one week to obtain mature cholangiocyte-like cell organoids

(CLCOs).[8]

Protocol 2: Drug Treatment and Cytotoxicity
Assessment
Materials:

Differentiated CLCOs in 24-well plates

Chlorpromazine (or Aminopromazine) stock solution

Culture medium

AlamarBlue HS reagent[9][10]

LDH Cytotoxicity Assay Kit[2]

Procedure:

Drug Preparation: Prepare serial dilutions of the test compound (e.g., 0-320 µM for CPZ) in

the appropriate culture medium.[1]

Treatment: Aspirate the old medium from the CLCO cultures and add the medium containing

the drug concentrations. Include a vehicle-only control.

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

AlamarBlue Assay (Viability):[9][10]

At the end of the incubation period, add AlamarBlue reagent to each well at a volume equal

to 10% of the culture medium volume.

Incubate for 2-4 hours at 37°C, protected from light.
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Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength

of 590 nm using a microplate reader.

Calculate cell viability as a percentage relative to the vehicle-treated control.

LDH Assay (Cytotoxicity):

At the end of the incubation period, carefully collect the culture supernatant from each well.

Follow the manufacturer's instructions for the LDH assay kit to measure the amount of

lactate dehydrogenase released from damaged cells.

Calculate cytotoxicity as a percentage relative to a positive control (fully lysed cells).

Protocol 3: Assessment of Cholangiocyte Barrier
Function
This protocol uses Rhodamine-123, a fluorescent substrate, to assess the integrity of the

cholangiocyte barrier. Disruption of tight junctions leads to leakage of the dye into the organoid

lumen.[1][11]

Materials:

Treated CLCOs

Rhodamine-123 stock solution

Fluorescence microscope

Procedure:

Preparation: Following drug treatment, wash the CLCOs gently with pre-warmed basal

medium.

Staining: Add medium containing Rhodamine-123 (e.g., 5 µM) to each well.

Incubation: Incubate for 30 minutes at 37°C.
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Washing: Wash the CLCOs three times with fresh medium to remove the excess dye.

Imaging: Immediately acquire images using a fluorescence microscope.

Analysis: Quantify the fluorescence intensity inside the organoid lumen compared to the

surrounding cells. Increased luminal fluorescence indicates a compromised barrier function.

[1][2]

Protocol 4: Measurement of Oxidative Stress
Reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.

Materials:

Treated CLCOs

ROS detection reagent (e.g., H2DCFDA)

Fluorescence microplate reader or microscope

Procedure:

Loading: After drug treatment (e.g., 2 hours for early events), wash the organoids and

incubate them with the ROS detection reagent in basal medium according to the

manufacturer's protocol (e.g., 10 µM H2DCFDA for 30 minutes at 37°C).

Washing: Gently wash the organoids to remove the excess probe.

Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em

~485/535 nm) or visualize under a fluorescence microscope. An increase in fluorescence

indicates higher levels of ROS.[2]

Potential Applications for Aminopromazine in
Organoid Models
While direct data is lacking, the protocols established for chlorpromazine can be readily

adapted to investigate the effects of aminopromazine in various organoid systems.
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Neurotoxicity and Developmental Effects: Brain organoids could be used to model the

therapeutic and potential adverse effects of aminopromazine on neuronal development,

synaptogenesis, and cell viability, which is relevant for its antipsychotic properties.

Hepatotoxicity Screening: Liver organoids, including cholangiocyte and hepatocyte models,

would be crucial for assessing the potential for aminopromazine to cause drug-induced liver

injury, similar to the studies conducted with chlorpromazine.[1][2][3]

Gastrointestinal Effects: Intestinal organoids could be employed to study the effects of

aminopromazine on gut motility, barrier function, and cell health, given the known

anticholinergic side effects of some phenothiazines.

Mechanism of Action Studies: By combining organoid models with molecular biology

techniques (e.g., CRISPR-Cas9, RNA-seq), the specific signaling pathways modulated by

aminopromazine in a human-relevant context can be elucidated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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